molecular formula C15H13NO3 B1486528 [(Diphenylmethyl)amino](oxo)acetic acid CAS No. 817168-45-9

[(Diphenylmethyl)amino](oxo)acetic acid

Cat. No.: B1486528
CAS No.: 817168-45-9
M. Wt: 255.27 g/mol
InChI Key: IVGVXPINKYQNLB-UHFFFAOYSA-N
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Description

(Diphenylmethyl)aminoacetic acid is an organic compound with the molecular formula C15H13NO3. It is characterized by the presence of a diphenylmethyl group attached to an amino group, which is further connected to an oxoacetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Diphenylmethyl)aminoacetic acid typically involves the reaction of diphenylmethylamine with oxoacetic acid under controlled conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring high yield and purity of the product . The reaction conditions often involve moderate temperatures and the use of solvents such as ethanol or methanol to dissolve the reactants and promote the reaction.

Industrial Production Methods

Industrial production of (Diphenylmethyl)aminoacetic acid may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality. The use of automated systems for monitoring and adjusting reaction conditions ensures efficient production with minimal waste .

Chemical Reactions Analysis

Types of Reactions

(Diphenylmethyl)aminoacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of (Diphenylmethyl)aminoacetic acid, which can have different functional groups attached to the amino or oxo moieties .

Scientific Research Applications

(Diphenylmethyl)aminoacetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of (Diphenylmethyl)aminoacetic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Diphenylmethyl)aminoacetic acid is unique due to its combination of a diphenylmethyl group with an oxoacetic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-(benzhydrylamino)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c17-14(15(18)19)16-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVGVXPINKYQNLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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